molecular formula C23H18BrN3O2S B3007230 N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 421589-76-6

N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue: B3007230
Numéro CAS: 421589-76-6
Poids moléculaire: 480.38
Clé InChI: UOPASGDLKXFJHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H18BrN3O2S and its molecular weight is 480.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Development of Combinatorial Libraries

Research led by Ivachtchenko et al. (2003) developed a liquid-phase synthesis method for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which are structurally related to N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. This method involves cyclization of substituted methyl anthranilates with isothiocyanates, contributing to the synthesis of new libraries of benzimidazo[1,2-c]quinazoline-6(5H)-thione-3-carboxamide and S-substituted 6-mecaptobenzimidazo[1,2-c]quinazoline-3-carboxamide (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Conversion of Carboxylic Acids to Carboxamides

Nery et al. (2003) described a method for converting carboxylic acids to corresponding carboxamides, mediated by niobium pentachloride under mild conditions. This process could potentially be applied to the synthesis of compounds like this compound (Nery, Ribeiro, Lopes, & Lopes, 2003).

Regioselective N-Ethylation and Biological Activity

Batalha et al. (2019) studied the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally similar to this compound. They found that the N-ethylation reaction occurs at the nitrogen of the oxoquinoline group, indicating potential for diverse pharmacological activities including antibacterial and antiviral properties (Batalha et al., 2019).

Synthesis and Biological Evaluation of Novel Derivatives

El‐Badawi et al. (2002) synthesized novel derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, related to the compound , and evaluated them for potential antimicrobial agents. These derivatives were prepared by heating 4-amino-6-methyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine with different dicarboxylic acids (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).

Cytotoxic Activity and Cancer Research

Bu et al. (2001) developed 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, structurally akin to the compound . They observed that certain derivatives showed significant cytotoxicity and potential curative activity in cancer models, highlighting the importance of these structures in cancer research (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Mécanisme D'action

The mechanism of action would depend on the specific biological target of the compound. Quinazolines and their derivatives have been found to have various biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This would likely include wearing protective clothing and working in a well-ventilated area .

Orientations Futures

The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing its efficacy against various diseases and investigating its mechanism of action .

Propriétés

IUPAC Name

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S/c24-18-8-4-7-16(11-18)14-27-22(29)19-10-9-17(12-20(19)26-23(27)30)21(28)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPASGDLKXFJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.